3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one
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Overview
Description
3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of diarylheptanoids, which are characterized by a heptane backbone with two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one typically involves the condensation of benzaldehyde with acetone in the presence of a base, followed by aldol condensation and subsequent dehydration. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, including anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological studies.
Medicine: Research has shown potential anticancer activity, particularly in inhibiting the proliferation of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and signaling pathways, leading to its observed biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Diphenyl-4,6-heptadien-3-one
- 5-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one
- 1,7-Diphenyl-5-hydroxy-4,6-hepten-3-one
Uniqueness
3-Hydroxy-1,7-diphenylhepta-4,6-dien-1-one stands out due to its specific structural features and the presence of a hydroxyl group, which imparts unique chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry .
Properties
CAS No. |
649772-10-1 |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-hydroxy-1,7-diphenylhepta-4,6-dien-1-one |
InChI |
InChI=1S/C19H18O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14,18,20H,15H2 |
InChI Key |
SVWCJDZVTYAYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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